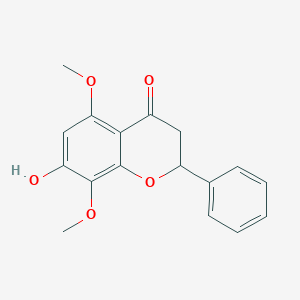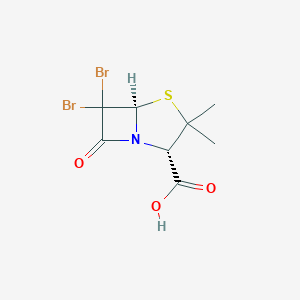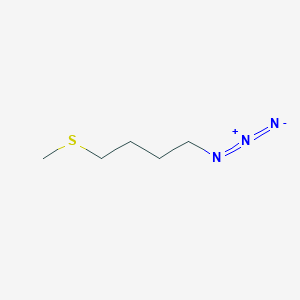
4-(Methylthio)butyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)butyl azide is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfanyl group (-SCH₃) attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: 4-(Methylthio)butyl azide can be synthesized through a multi-step process starting from 4-methylsulfanylbutanol. The primary steps involve:
Conversion of Alcohol to Tosylate: The hydroxyl group of 4-methylsulfanylbutanol is converted to a tosylate using tosyl chloride and pyridine.
Substitution with Sodium Azide: The tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 1-azido-4-methylsulfanylbutane.
Industrial Production Methods:
化学反応の分析
4-(Methylthio)butyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
科学的研究の応用
4-(Methylthio)butyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Material Science: Utilized in the modification of polymers to introduce azide functionalities, which can further react to form cross-linked networks or other functional materials.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.
作用機序
The primary mechanism of action for 1-azido-4-methylsulfanylbutane involves its azide group, which can act as a nucleophile in substitution reactions or participate in cycloaddition reactions. The azide group is highly reactive due to its electron-rich nature, making it a versatile functional group in organic synthesis .
類似化合物との比較
1-Azidobutane: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
4-Azidobutanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness: 4-(Methylthio)butyl azide is unique due to the presence of both an azide and a methylsulfanyl group, providing dual functionality. This allows for a broader range of chemical reactions and applications compared to similar compounds .
特性
CAS番号 |
57775-01-6 |
|---|---|
分子式 |
C5H12N3S+ |
分子量 |
146.24 g/mol |
IUPAC名 |
imino(4-methylsulfanylbutylimino)azanium |
InChI |
InChI=1S/C5H12N3S/c1-9-5-3-2-4-7-8-6/h6H,2-5H2,1H3/q+1 |
InChIキー |
GXRDUWQMHJIPGP-UHFFFAOYSA-N |
SMILES |
CSCCCCN=[N+]=[N-] |
正規SMILES |
CSCCCCN=[N+]=N |
同義語 |
1-Azido-4-(methylthio)-butane; NSC 378222 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



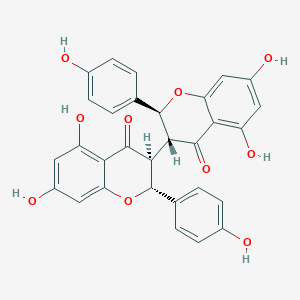
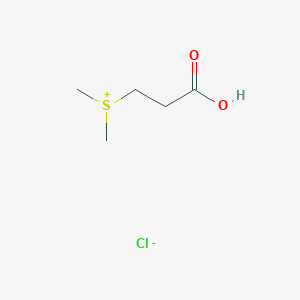



![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)

